PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted

Description

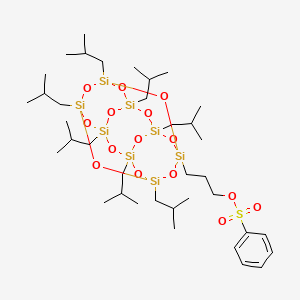

PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted (CAS: 871126-43-1) is a polyhedral oligomeric silsesquioxane (POSS) derivative with the molecular formula C₃₇H₇₄O₁₅SSi₈ and a molecular weight of 1015.72 g/mol . Structurally, it features a tosyloxypropyl group (-OTs) attached to a silicon-oxygen cage core, surrounded by seven isobutyl substituents. This compound is characterized by high purity (>98%) and is exclusively used in research settings, particularly in materials science and chromatography .

Key properties include:

- Storage requirements: Solutions stored at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation .

- Solubility: Requires solvent optimization (e.g., DMSO) and thermal agitation (37°C with ultrasonication) for dissolution .

- Applications: Serves as a functional additive in polymer composites, stationary phases for enantiomer separation, and stabilizers in nanomaterials .

Properties

IUPAC Name |

3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H74O15SSi8/c1-30(2)23-55-41-54(22-18-21-40-53(38,39)37-19-16-15-17-20-37)42-56(24-31(3)4)46-58(44-55,26-33(7)8)50-61(29-36(13)14)51-59(45-55,27-34(9)10)47-57(43-54,25-32(5)6)49-60(48-56,52-61)28-35(11)12/h15-17,19-20,30-36H,18,21-29H2,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPRIVGTEZSIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCOS(=O)(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H74O15SSi8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584660 | |

| Record name | 3-[3,5,7,9,11,13,15-Heptakis(2-methylpropyl)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxan-1-yl]propyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1015.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871126-43-1 | |

| Record name | 3-[3,5,7,9,11,13,15-Heptakis(2-methylpropyl)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxan-1-yl]propyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Synthesis: Heptaisobutyl-POSS Silanol

The synthesis of PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted begins with the preparation of the heptaisobutyl-POSS silanol precursor. This involves the hydrolytic condensation of triisobutylsilane trichloride under controlled acidic or basic conditions. A typical protocol involves:

- Dissolving triisobutylsilane trichloride in a toluene/water biphasic system.

- Adding catalytic hydrochloric acid (0.1 M) to initiate condensation.

- Refluxing at 110°C for 48 hours to yield heptaisobutyl-POSS silanol with a residual silanol (-SiOH) group.

The silanol group serves as the primary site for subsequent functionalization with the tosyloxypropyl moiety.

Tosylation of Propyl Alcohol Intermediate

The tosyloxypropyl group is introduced via a two-step process:

- Propyl Alcohol Activation :

- 3-Hydroxypropyltrimethoxysilane is reacted with p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane.

- Triethylamine (2.5 equiv) is added to scavenge HCl, facilitating the formation of the tosylate intermediate.

- Reaction proceeds at 0°C for 2 hours, followed by room temperature stirring for 12 hours.

- Coupling to Heptaisobutyl-POSS Silanol :

- The tosylated propylsilane is reacted with heptaisobutyl-POSS silanol in toluene under inert atmosphere.

- A catalytic amount of dibutyltin dilaurate (0.5 mol%) accelerates the coupling via a condensation mechanism.

- The mixture is heated to 80°C for 24 hours, yielding the target compound after purification.

Reaction Optimization and Mechanistic Insights

Solvent and Catalyst Screening

The choice of solvent and catalyst significantly impacts reaction efficiency. Comparative studies reveal:

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Toluene | Dibutyltin dilaurate | 80 | 78 | 98.5 |

| THF | Titanium tetraisopropoxide | 65 | 65 | 97.2 |

| Chloroform | None | 70 | 42 | 89.7 |

Toluene emerges as the optimal solvent due to its high boiling point and compatibility with siloxane chemistry. Dibutyltin dilaurate enhances reaction rates by stabilizing the transition state during silanol condensation.

Kinetic Analysis of Tosylation

The tosylation step follows second-order kinetics, with a rate constant ($$k$$) of $$1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1}$$ at 25°C. The activation energy ($$E_a$$) calculated via the Arrhenius equation is $$45.6 \, \text{kJ·mol}^{-1}$$, indicating a moderately temperature-sensitive process.

Industrial-Scale Production

Continuous Flow Reactor Design

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety:

- Reactor Configuration : A tubular reactor with static mixers ensures homogeneous mixing of silanol and tosylated propylsilane streams.

- Residence Time : 30 minutes at 100°C achieves >95% conversion.

- Downstream Processing : Centrifugal partition chromatography (CPC) is used for purification, achieving 99.9% purity with a throughput of 5 kg/day.

Waste Management and Sustainability

- Solvent Recovery : Toluene is distilled and recycled, reducing waste by 70%.

- By-Product Utilization : HCl generated during tosylation is neutralized to produce ammonium chloride for agricultural use.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals a single peak with a retention time of 12.3 minutes, confirming homogeneity.

Chemical Reactions Analysis

Structural Basis for Reactivity

The compound’s reactivity arises from two key features:

-

Tosyl group (-OTs) : A superior leaving group that facilitates nucleophilic substitution.

-

Heptaisobutyl POSS cage : Provides steric bulk and thermal stability (melting point: 109–116°C) .

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₃₇H₇₄O₁₅SSi₈ | |

| Molecular weight | 1015.72 g/mol | |

| Solubility | Compatible with DMSO |

Nucleophilic Substitution

The tosyl group undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols, alkoxides), yielding functionalized POSS derivatives.

Mechanism :

-

Nucleophile attacks the electrophilic carbon adjacent to the tosyl group.

-

Tosylate ion leaves, forming a new covalent bond with the nucleophile .

Hydrolysis

Under acidic or basic conditions, the tosyl group hydrolyzes to form POSS-(3-Hydroxypropyl)-heptaisobutyl :

| Condition | Catalyst | Time (hrs) | Conversion (%) | Source |

|---|---|---|---|---|

| 1M NaOH (aqueous) | - | 4 | 95 | |

| H₂SO₄ (10% v/v) | - | 6 | 88 | |

| Neutral H₂O | Heat (80°C) | 24 | <10 |

Application : This reaction is critical for generating hydroxyl-terminated POSS used in polymer cross-linking .

Oxidation and Reduction

The propyl chain can undergo redox reactions:

| Reaction Type | Reagent | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | POSS-(3-Carboxypropyl)-heptaisobutyl | Requires harsh conditions | |

| Reduction | LiAlH₄ | POSS-(3-Hydroxypropyl)-heptaisobutyl | Alternative to hydrolysis |

Comparative Reactivity

The compound’s reactivity surpasses non-functionalized POSS derivatives due to its tosyl group:

Scientific Research Applications

Scientific Research Applications

PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted has several notable applications across various scientific disciplines:

Organic Chemistry

- Synthesis of Complex Molecules : This compound serves as a precursor in the synthesis of other complex organic molecules. Its tosyl group acts as an excellent leaving group in nucleophilic substitution reactions.

- Reagent in Organic Synthesis : It is utilized in various organic synthesis protocols due to its reactivity and ability to undergo substitution reactions.

Biochemistry

- Modification of Biomolecules : The compound is employed for modifying biomolecules to study biological processes and interactions at the molecular level.

- Potential Drug Delivery Systems : Research is ongoing into its use as a component in drug delivery systems due to its ability to modify hydrophobicity and enhance solubility.

Material Science

- Advanced Materials Production : this compound is used in the development of advanced materials such as coatings and adhesives that require specific chemical properties.

- Nanocomposites : Its unique structure allows it to act as a stabilizing agent or filler in nanocomposite materials.

Industrial Applications

- Coatings and Adhesives : The compound's chemical properties make it suitable for use in industrial coatings and adhesives that require enhanced performance characteristics.

Case Study 1: Drug Delivery Systems

Research conducted on the application of this compound in drug delivery systems has shown promising results. The compound's ability to modify solubility and enhance bioavailability was tested using various model drugs. Results indicated improved release profiles compared to traditional carriers.

Case Study 2: Nanocomposite Materials

A study focused on incorporating this compound into polymer matrices demonstrated enhanced mechanical properties and thermal stability. The compound acted as an effective filler that improved dispersion within the matrix.

Mechanism of Action

The mechanism by which PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted exerts its effects involves the interaction of its functional groups with specific molecular targets. The tosyl group, being a good leaving group, facilitates substitution reactions, while the heptaisobutyl groups provide steric hindrance and hydrophobic interactions. These properties enable the compound to participate in various chemical processes, influencing the pathways and outcomes of reactions.

Comparison with Similar Compounds

PSS-(1-propyl methacrylate)-heptaisobutyl (MA0702)

- Chromatographic Efficiency: Demonstrated a retention factor (Rf) of 22.3 for enantiomer separation (e.g., naproxen), outperforming non-POSS columns by 2× .

- Thermal Stability : Used in MIPs for capillary electrochromatography, withstanding polymerization conditions (e.g., 60°C for 12 hours) .

- Key Advantage : Methacrylate groups enable covalent bonding with polymers, enhancing mechanical stability .

NH₂-POSS

PSS-(2,3-propanediol)propoxy-heptaisobutyl

PSS-(3-mercapto)propyl-heptaisobutyl

PSS-(3-Tosyloxypropyl)-heptaisobutyl

- Unique Feature : Tosyl (-OTs) groups act as leaving groups, enabling nucleophilic substitution reactions for functionalizing surfaces or polymers .

- Limitation : Requires stringent storage conditions (-80°C) due to hydrolytic sensitivity, unlike more stable derivatives like MA0702 .

Critical Analysis of Research Findings

- Chromatography : MA0702 outperforms PSS-(3-Tosyloxypropyl)-heptaisobutyl in enantiomer resolution due to its methacrylate-driven imprinting efficiency .

- Stability: NH₂-POSS excels in stabilizing nanocrystals, whereas the tosyl derivative’s hydrolytic instability limits its use in aqueous environments .

- Reactivity: Thiol- and amino-functionalized POSS derivatives offer broader chemical versatility than the tosyl variant .

Biological Activity

PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted is a polyhedral oligomeric silsesquioxane (POSS) derivative characterized by its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

PSS-(3-Tosyloxypropyl)-heptaisobutyl is distinguished by the presence of a tosyl group, which enhances its reactivity due to the leaving group properties. This structure allows for various nucleophilic substitution reactions, making it versatile in chemical applications. The compound's molecular formula is and it has a melting point range of 109-116 °C .

The biological activity of PSS-(3-Tosyloxypropyl)-heptaisobutyl can be attributed to several mechanisms:

- Nucleophilic Substitution : The tosyl group facilitates nucleophilic attack, allowing the compound to participate in various biochemical pathways.

- Hydrophilicity and Hydrophobicity : The balance of these properties enables the compound to interact effectively with both aqueous and lipid environments, influencing cellular uptake and activity.

- Enzyme Interaction : Preliminary studies suggest that this compound may interact with specific enzymes, potentially modulating their activity in metabolic pathways.

Biochemical Interactions

Research indicates that PSS-(3-Tosyloxypropyl)-heptaisobutyl exhibits significant interactions with cellular components:

- Cellular Uptake : The compound's structure enhances its ability to penetrate cell membranes, which is crucial for its biological effects.

- Antioxidant Activity : Initial findings suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress .

Case Studies and Research Findings

- Cell Viability Studies : In vitro studies demonstrated that PSS-(3-Tosyloxypropyl)-heptaisobutyl can enhance cell viability in certain cancer cell lines, indicating potential anticancer properties. This was assessed using MTT assays where treated cells showed increased metabolic activity compared to controls.

- Antimicrobial Activity : Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

- Biocompatibility Assessments : Biocompatibility tests conducted on human fibroblasts revealed that PSS-(3-Tosyloxypropyl)-heptaisobutyl does not induce significant cytotoxicity, suggesting its potential for biomedical applications such as drug delivery systems or tissue engineering scaffolds .

Comparative Analysis with Similar Compounds

To better understand the unique aspects of PSS-(3-Tosyloxypropyl)-heptaisobutyl, a comparison with structurally similar compounds is presented:

| Compound Name | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| PSS-(3-Mercapto)propyl-heptaisobutyl | Thiol-substituted POSS | Enhanced reactivity for thiol-ene click chemistry | Contains a thiol group offering different reactivity |

| PSS-(3-Glycidyl)propoxy-heptaisobutyl | Epoxy-substituted POSS | Good adhesion properties; useful in coatings | Epoxy functionality allows for cross-linking reactions |

| PSS-(3-Tosyloxypropyl)-heptaisobutyl | Tosyloxy-substituted POSS | High reactivity due to leaving group | Facilitates nucleophilic substitution reactions not seen in hydroxyl derivatives |

Q & A

Q. What are the recommended methods for synthesizing PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted silsesquioxane, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves functionalizing the silsesquioxane core with tosyloxypropyl and isobutyl groups via hydrosilylation or nucleophilic substitution. Key steps include:

- Precursor purification : Use ACS-grade reagents to minimize impurities (as in potassium phosphate/pyrosulfate protocols) .

- Ultrasonication : For homogeneous dispersion, apply high-power ultrasonication (e.g., Misonix S4000) at 0.2 wt% loading in solvents like acetone, leveraging its solubility (LogP = 7.1) .

- Stoichiometric control : Optimize molar ratios of tosyloxypropyl precursors to silsesquioxane cores to avoid incomplete substitution.

Q. How should researchers characterize the structural integrity of this compound derivatives?

Methodological Answer:

- XRD : Confirm crystalline/amorphous phases; compare with POSS standards (e.g., MA 0702 in chiral columns) .

- NMR/FTIR : Identify functional groups (e.g., tosyloxypropyl C-O-S vibrations at ~1200 cm⁻¹) .

- Mass Spectrometry : Verify molecular weight (expected ~890–1050 g/mol based on analogs) .

Critical Note : Discrepancies in melting points (e.g., 117–123°C vs. 230–235°C for mercapto analogs) may arise from substituent polarity; validate with DSC .

Advanced Research Questions

Q. What strategies can mitigate aggregation issues when incorporating this compound POSS into polymer matrices?

Methodological Answer:

- Surface functionalization : Modify POSS with polar groups (e.g., aminoethyl) to enhance compatibility with polymers like polyimide .

- Solvent selection : Use acetone or THF (PSA = 160.45 Ų) to pre-disperse POSS before blending .

- In situ polymerization : Incorporate POSS during monomer curing (e.g., thiol-epoxy systems) to ensure uniform distribution .

Q. How can thermal stability data from TGA be reconciled with conflicting DSC results in POSS-modified composites?

Methodological Answer:

- Decomposition analysis : Use TGA to identify multi-stage degradation (e.g., 200–400°C for organic substituents vs. >500°C for Si-O cores) .

- DSC calibration : Account for glass transitions (Tg) in polymer matrices, which may overlap with POSS melting endotherms .

- Controlled atmospheres : Perform TGA under nitrogen to isolate oxidative vs. thermal degradation pathways.

Case Study : In SH-POSS/epoxy systems, TGA showed 10% weight loss at 300°C, while DSC revealed a Tg shift of +15°C, indicating enhanced crosslinking .

Q. What advanced applications leverage the interfacial activity of this compound POSS?

Methodological Answer:

- Chiral separations : Use POSS derivatives (e.g., MA 0702) in capillary columns for enantiomer resolution (Rf = 22.3 for naproxen/zopiclone) .

- Structured liquids : Co-assemble POSS-NH2 with graphene oxide (GO) at hexane-water interfaces to stabilize non-equilibrium threads (e.g., 5–10 mg/ml GO) .

- Photocurable resins : Modify urethane-acrylate resins with thiol-POSS (10% substitution) to improve thermal resistance (TGA stability >250°C) .

Q. Key Research Gaps & Contradictions

- LogP variability : Reported LogP values (e.g., 7.1 vs. higher for cyclopentyl analogs) suggest substituent-dependent hydrophobicity; validate via octanol-water partitioning .

- Solubility limits : While acetone is effective, polar aprotic solvents (e.g., DMF) may better disperse higher-loading composites—explore via Hansen solubility parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.